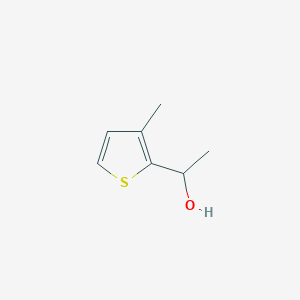
1-(3-Methyl-2-thienyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Methyl-2-thienyl)ethanol” is a chemical compound . It is a derivative of thiophene, which is a five-membered heterocyclic compound containing sulfur .
Molecular Structure Analysis
The molecular formula of “1-(3-Methyl-2-thienyl)ethanol” is C7H10OS . The structure includes a thiophene ring, which is a five-membered ring with one sulfur atom .
Scientific Research Applications
- Anticancer Properties : Thiophene-based molecules exhibit promising anticancer effects. Researchers explore their potential as novel chemotherapeutic agents by modifying the thiophene ring system .
- Antimicrobial Effects : Thiophenes show activity against various microorganisms. Researchers study their antibacterial, antifungal, and antiviral properties .
- Cardiovascular Applications : Certain thiophene derivatives exhibit antihypertensive and anti-atherosclerotic effects. Understanding their impact on cardiovascular health is crucial .
Organic Electronics and Semiconductors
Thiophene compounds play a pivotal role in organic electronics and material science:
- Organic Light-Emitting Diodes (OLEDs) : The fabrication of OLEDs benefits from thiophene-mediated molecules, enhancing their efficiency and performance .
Photochromic Materials
While not directly related to 1-(3-Methyl-2-thienyl)ethanol, other thiophene-based compounds exhibit photochromic behavior. These materials change color upon exposure to light, making them useful in optical devices and switches .
Synthetic Chemistry
Various synthetic methods, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions, lead to thiophene derivatives. Researchers continue to explore novel synthetic routes for these compounds .
Antimicrobial Agents
1-(3-Methyl-2-thienyl)ethanol and related derivatives may have antimicrobial properties. Evaluating their efficacy against specific pathogens is an ongoing area of research .
Safety And Hazards
Future Directions
The future directions for the study of “1-(3-Methyl-2-thienyl)ethanol” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activity. Thiophene derivatives, in particular, have been highlighted as a potential class of biologically active compounds .
properties
IUPAC Name |
1-(3-methylthiophen-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-5-3-4-9-7(5)6(2)8/h3-4,6,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOQHKONOPQNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-2-thienyl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-3-methylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2562405.png)
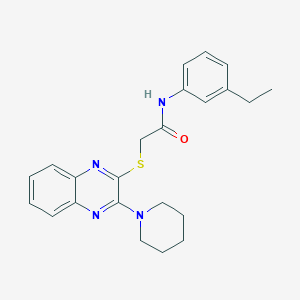
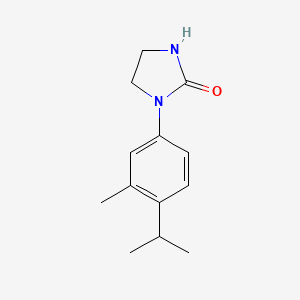



![N-{[3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B2562417.png)
![N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2562418.png)
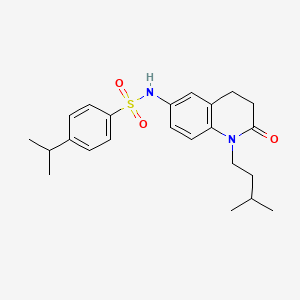
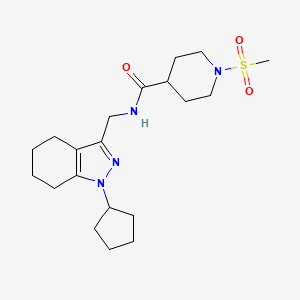
![8-(4-fluorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2562424.png)
![Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562425.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2562426.png)
